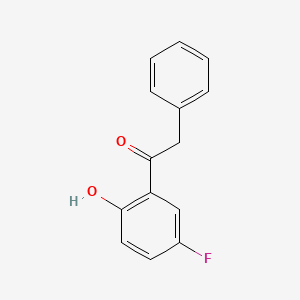

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone

Übersicht

Beschreibung

Synthesis Analysis

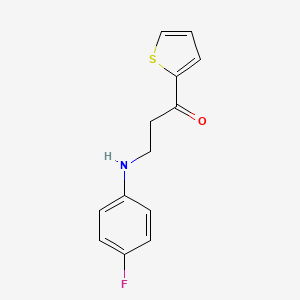

The synthesis of complex organic compounds often involves multiple steps and the use of catalysts to achieve the desired molecular structure. In the case of fluorinated aromatic diamine monomers, such as the one described in the first paper, the synthesis process involves coupling a trifluoroacetophenone with a phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with iron and hydrochloric acid . This method demonstrates the intricate steps required to synthesize specific monomers that can be used to create polymers with desirable properties, such as high thermal stability and good mechanical strength.

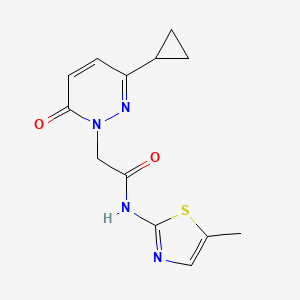

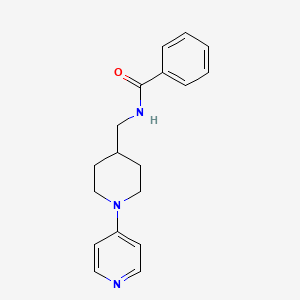

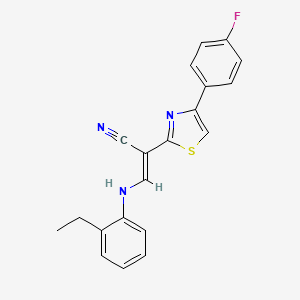

Molecular Structure Analysis

The analysis of molecular structures is crucial in understanding the properties and potential applications of a compound. For instance, the optimized molecular structure and vibrational frequencies of a fluorophenyl-phenyl dihydro pyrazol compound were investigated both experimentally and theoretically, showing agreement with XRD data . Such analyses provide insights into the stability of the molecule, which in this case is attributed to hyper-conjugative interactions and charge delocalization. The molecular structure directly influences the reactivity and potential applications of the compound, such as its role in nonlinear optics or as an anti-neoplastic agent.

Chemical Reactions Analysis

Chemical reactions involving the compounds of interest can lead to the formation of novel derivatives with potential biological applications. For example, a series of novel pyrazol-phenylethanol derivatives were synthesized from ethyl phenyl-pyrazole carboxylate derivatives, with their structures characterized by various spectroscopic methods . The chemical reactions involved in the synthesis of these derivatives are critical for the development of compounds that could inhibit the growth of lung cancer cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of its constituent atoms and bonds. The compound 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, synthesized from phenol and hexafluoroacetone, exhibits strong intermolecular hydrogen bonds in its crystal structure . These bonds contribute to the formation of two-dimensional layers, which are significant for the compound's application in fluoro-containing materials. The presence of alcoholic and phenolic hydroxyl groups in the compound suggests its potential use in synthesizing organic fluoro-containing polymers.

Case Studies and Applications

The papers provided also discuss the potential applications of the synthesized compounds. For instance, the fluorinated polyimides described in the first paper have excellent solubility and thermal stability, making them suitable for use in high-performance materials . The molecular docking studies of the fluorophenyl-phenyl dihydro pyrazol compound suggest its potential as an anti-neoplastic agent due to its inhibitory activity against TPII . Additionally, the novel pyrazol-phenylethanol derivatives have shown the ability to suppress lung cancer cell growth, indicating their potential use in cancer treatment .

Wissenschaftliche Forschungsanwendungen

Radiochemistry and Imaging

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone has been utilized in radiochemistry, specifically in the synthesis of radioligands for brain imaging. For example, Vos & Slegers (1994) developed a method to synthesize a radioligand incorporating this compound for potential use in imaging GABA receptors in the brain (Vos & Slegers, 1994).

Synthesis of Novel Compounds

The compound has been involved in the synthesis of various novel chemical entities. Mao Ze-we (2015) prepared N-heterocycle substituted phenylethanone derivatives, demonstrating the versatility of this compound in chemical synthesis (Mao Ze-we, 2015).

Photophysical Studies

Research by Joseph J. M. Hurley et al. (2022) explored the emission properties of compounds related to 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone, providing insights into their potential applications in optical materials (Hurley et al., 2022).

Antimicrobial Research

This compound has been synthesized and evaluated for antimicrobial properties. Studies by Manivannan (2020) and Arun et al. (2003) have demonstrated its application in developing antimicrobial agents, showing effectiveness against various microorganisms (Manivannan, 2020), (Arun et al., 2003).

Optical and Electronic Materials

Research into the applications of 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone has extended into the field of optical and electronic materials. For instance, Shude Xiao et al. (2003) synthesized fluorinated phthalazinone monomers from this compound, showing potential for use in optical waveguides due to their distinguished thermal properties (Xiao et al., 2003).

Cancer Research

The compound has also been investigated in the context of cancer research. Karthikeyan et al. (2017) synthesized derivatives for evaluation as anti-breast cancer agents, indicating the potential therapeutic applications of this compound (Karthikeyan et al., 2017).

Wirkmechanismus

Target of Action

Microtubules are dynamic polymers composed of tubulin dimers, and they play essential roles in maintaining cell structure, cell division, and cell movement. MTAs specifically target microtubules to disrupt their function. In the case of 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone, it interacts with microtubules, affecting their polymerization or depolymerization . The primary target is the tubulin protein within microtubules.

Mode of Action

This compound can act as either a stabilizer or a destabilizer of microtubules. Stabilizers, such as taxanes (e.g., paclitaxel), promote microtubule polymerization, while destabilizers, like vincas (e.g., vinblastine), induce microtubule depolymerization. In the case of 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone, it likely destabilizes microtubules, leading to spindle assembly poisoning, mitotic blockage, and ultimately cell death .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Additionally, drug resistance mechanisms (e.g., P-glycoprotein overexpression) may impact its effectiveness in individual patients .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPHDMQSTCOYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)

![N-(4-cyanophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3005914.png)

![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)